molecular formula C22H44N2S4 B13768665 Tetrapentylthioperoxydicarbamic acid CAS No. 5721-31-3

Tetrapentylthioperoxydicarbamic acid

Katalognummer: B13768665
CAS-Nummer: 5721-31-3
Molekulargewicht: 464.9 g/mol
InChI-Schlüssel: HDKVJYLPNIUCJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrapentylthioperoxydicarbamic acid is a chemical compound with the molecular formula C22H44N2S4 It is known for its unique structure, which includes two thiocarbamoyl groups connected by a persulfide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrapentylthioperoxydicarbamic acid can be synthesized through the reaction of pentylamine with carbon disulfide, followed by oxidation with hydrogen peroxide. The reaction typically proceeds under mild conditions, with the formation of the persulfide linkage being a key step. The overall reaction can be summarized as follows:

  • Formation of Pentylthiocarbamate

    2 C5H11NH2+CS2C5H11NHCS2NH2C5H11\text{2 C}_5\text{H}_{11}\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_5\text{H}_{11}\text{NHCS}_2\text{NH}_2\text{C}_5\text{H}_{11} 2 C5​H11​NH2​+CS2​→C5​H11​NHCS2​NH2​C5​H11​

  • Oxidation to this compound

    2 C5H11NHCS2NH2C5H11+H2O2C5H11NHCS2SSC2NH2C5H11+2 H2O\text{2 C}_5\text{H}_{11}\text{NHCS}_2\text{NH}_2\text{C}_5\text{H}_{11} + \text{H}_2\text{O}_2 \rightarrow \text{C}_5\text{H}_{11}\text{NHCS}_2\text{SSC}_2\text{NH}_2\text{C}_5\text{H}_{11} + \text{2 H}_2\text{O} 2 C5​H11​NHCS2​NH2​C5​H11​+H2​O2​→C5​H11​NHCS2​SSC2​NH2​C5​H11​+2 H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrapentylthioperoxydicarbamic acid undergoes various chemical reactions, including:

    Oxidation: The persulfide linkage can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the persulfide linkage can yield thiols.

    Substitution: The thiocarbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiocarbamates.

Wissenschaftliche Forschungsanwendungen

Tetrapentylthioperoxydicarbamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.

Wirkmechanismus

The mechanism of action of tetrapentylthioperoxydicarbamic acid involves its interaction with thiol groups in proteins and enzymes. The persulfide linkage can form disulfide bonds with cysteine residues, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in inflammation and microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tetramethylthioperoxydicarbamic acid
  • Tetraethylthioperoxydicarbamic acid
  • Tetrabutylthioperoxydicarbamic acid

Uniqueness

Tetrapentylthioperoxydicarbamic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to its shorter-chain analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications.

Eigenschaften

CAS-Nummer

5721-31-3

Molekularformel

C22H44N2S4

Molekulargewicht

464.9 g/mol

IUPAC-Name

dipentylcarbamothioylsulfanyl N,N-dipentylcarbamodithioate

InChI

InChI=1S/C22H44N2S4/c1-5-9-13-17-23(18-14-10-6-2)21(25)27-28-22(26)24(19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3

InChI-Schlüssel

HDKVJYLPNIUCJJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN(CCCCC)C(=S)SSC(=S)N(CCCCC)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.